Gadopentetic acid

描述

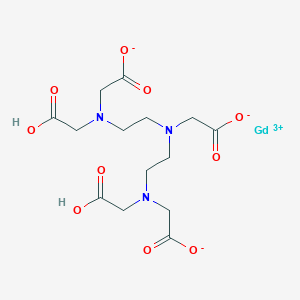

Gadopentetic acid, also known as gadolinium diethylenetriamine pentaacetic acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was first introduced in 1987 by Schering AG and is commonly administered as a salt of a complex of gadolinium with diethylenetriamine pentaacetic acid. This compound is used to enhance the imaging of blood vessels and tissues, particularly in cases where the blood-brain barrier is compromised .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gadopentetic acid involves the reaction of gadolinium sesquioxide with diethylenetriamine pentaacetic acid in an aqueous medium. The reaction is typically carried out at elevated temperatures (94-98°C) for several hours to ensure complete dissolution and reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound involves dissolving gadolinium sesquioxide and diethylenetriamine pentaacetic acid in purified water. The mixture is then heated and stirred until the reaction is complete, resulting in a solution of gadolinium-diethylenetriamine pentaacetic acid .

化学反应分析

Types of Reactions: Gadopentetic acid primarily undergoes complexation reactions due to the presence of the gadolinium ion. It can form stable complexes with various ligands, which is the basis for its use as a contrast agent in MRI .

Common Reagents and Conditions: The primary reagents involved in the preparation of this compound are gadolinium sesquioxide and diethylenetriamine pentaacetic acid. The reaction conditions typically involve elevated temperatures and aqueous media .

Major Products: The major product of the reaction is gadolinium-diethylenetriamine pentaacetic acid, which is used in its salt form for medical applications .

科学研究应用

MRI Contrast Agent

Overview:

Gadopentetic acid is predominantly used in MRI to enhance the contrast of images, allowing for better visualization of internal structures. It works by shortening the T1 relaxation time of nearby water protons, thus increasing signal intensity in the images.

Historical Context:

The use of this compound in clinical settings began in the 1990s. Initial studies indicated its efficacy and safety profile compared to iodinated contrast agents, particularly for patients with renal impairments . However, recent investigations have raised concerns regarding long-term retention and potential toxicity associated with repeated exposure to gadolinium-based contrast agents (GBCAs) like this compound .

Cancer Research

Mechanisms of Action:

Recent studies have indicated that this compound may influence cancer cell behavior. For instance, it has been shown to enhance the activity of TRPC5 channels in breast cancer cells, potentially leading to increased resistance to chemotherapy . This finding suggests that while Gd-DTPA serves as an imaging agent, it may also play a role in modulating cancer cell survival mechanisms.

Case Studies:

- A study involving human breast cancer cells (MCF-7 and SK-BR-3) demonstrated that long-term treatment with Gd-DTPA resulted in upregulation of TRPC5 expression and altered drug accumulation in cell nuclei, indicating a complex interaction between GBCAs and cancer cell biology .

- Another investigation using animal models revealed that exposure to Gd-DTPA could lead to significant tissue deposition and potential toxicity, raising concerns about its safety profile in therapeutic contexts .

Neutron-Capture Therapy

Innovative Applications:

this compound has been explored as a component in neutron-capture therapy (NCT) for cancer treatment. In this context, Gd-DTPA-loaded chitosan nanoparticles were developed to facilitate localized drug delivery directly into tumors. This method aims to enhance therapeutic efficacy while minimizing systemic exposure .

Research Findings:

- The preparation of this compound-loaded chitosan nanoparticles demonstrated effective tumor retention and controlled release properties, suggesting a promising avenue for targeted cancer therapies .

Environmental Impact Studies

Toxicological Concerns:

The environmental implications of gadolinium compounds have gained attention due to their persistence and potential toxicity. Studies have detected elevated levels of gadolinium in water sources, raising concerns about ecological impacts and human health risks associated with gadolinium exposure from medical imaging procedures .

Case Studies:

- Research has highlighted instances where patients developed nephrogenic systemic fibrosis (NSF) linked to gadolinium exposure during MRI scans. This condition underscores the need for careful monitoring and management of gadolinium-based agents in clinical practice .

Comparative Analysis of GBCAs

| Contrast Agent | Chemical Composition | Primary Use | Toxicity Profile |

|---|---|---|---|

| This compound | Gd-DTPA | MRI Contrast | Risk of NSF; tissue deposition |

| Gadodiamide | Gd-DOTA | MRI Contrast | Higher skin retention; more pro-fibrotic potential than Gd-DTPA |

| Gadobutrol | Gd-BTDA | MRI Contrast | Lower tissue deposition; safer profile |

作用机制

Gadopentetic acid works by shortening the relaxation times of water protons in tissues where it accumulates. When placed in a magnetic field, the gadolinium ion in this compound enhances the signal intensity in MRI, thereby improving the contrast between different tissues. This property is particularly useful in visualizing areas with abnormal vascularity or compromised blood-brain barriers .

相似化合物的比较

- Gadodiamide

- Gadoteridol

- Gadobutrol

Comparison: Gadopentetic acid is unique among gadolinium-based contrast agents due to its ionic nature and the specific chelating properties of diethylenetriamine pentaacetic acid. Compared to other agents like gadodiamide and gadoteridol, this compound has a distinct charge characteristic that allows for delayed gadolinium-enhanced magnetic resonance imaging of cartilage. This makes it particularly useful in certain clinical and research applications .

生物活性

Gadopentetic acid (Gd-DTPA) is a gadolinium-based contrast agent commonly used in magnetic resonance imaging (MRI). Its biological activity has been the subject of extensive research, particularly regarding its effects on cellular mechanisms, potential toxicity, and therapeutic applications. This article provides a comprehensive overview of the biological activity of Gd-DTPA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Gd-DTPA is a chelated form of gadolinium that enhances the contrast in MRI scans. It is known for its high solubility and paramagnetic properties, which are crucial for imaging purposes. However, concerns regarding its long-term biological effects have emerged, particularly related to gadolinium accumulation in tissues.

Research indicates that Gd-DTPA interacts with various cellular pathways, influencing processes such as cell viability, differentiation, and ion channel activity. Notably:

- TRPC5 Channel Modulation : Gd-DTPA has been shown to potentiate the activity of the TRPC5 ion channel in breast cancer cells, which may contribute to chemoresistance. In a study involving MCF-7 breast cancer cells, long-term treatment with Gd-DTPA increased TRPC5 expression and reduced the accumulation of adriamycin (ADM) in cell nuclei, suggesting enhanced survival under chemotherapy conditions .

Toxicity and Accumulation

The accumulation of gadolinium in body tissues has raised concerns about potential toxicity. Studies have documented:

- Tissue Deposition : Repeated administration of GBCAs like Gd-DTPA can lead to gadolinium retention in various tissues, including bone and brain. This condition has been associated with symptoms such as joint pain and skin changes, termed "gadolinium deposition disease" .

- Cellular Effects : In vitro studies have demonstrated that exposure to Gd-DTPA can reduce alkaline phosphatase (ALP) activity in osteoblasts by up to 88% at high concentrations, indicating a significant impact on bone cell function .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of Gd-DTPA on MCF-7 and SK-BR-3 breast cancer cells over 28 days. The results indicated that Gd-DTPA not only increased TRPC5 expression but also conferred resistance to ADM treatment .

- Renal Toxicity Models : In animal models, gadodiamide demonstrated higher skin retention compared to Gd-DTPA, leading to more pronounced pro-fibrotic responses. Both agents increased infiltration of immune cells in skin tissues .

Data Table: Biological Effects of this compound

Therapeutic Applications

Despite concerns about toxicity, Gd-DTPA's properties have led to explorations in therapeutic applications such as:

属性

Key on ui mechanism of action |

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase. |

|---|---|

CAS 编号 |

80529-93-7 |

分子式 |

C14H20GdN3O10 |

分子量 |

547.6 g/mol |

IUPAC 名称 |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3 |

InChI 键 |

IZOOGPBRAOKZFK-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |

规范 SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

相关CAS编号 |

86050-77-3 (dimeglumine salt) 22541-19-1 (Parent) 67-43-6 (Parent) |

同义词 |

Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。